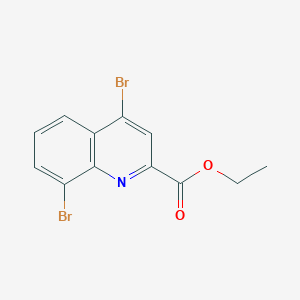
Ethyl 4,8-dibromoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,8-dibromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H9Br2NO2 and a molecular weight of 359.01 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,8-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline-2-carboxylate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 8 positions .
Industrial Production Methods
. These services often involve optimizing reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Ethyl 4,8-dibromoquinoline-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
Ethyl 4,8-dibromoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of Ethyl 4,8-dibromoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the quinoline ring can intercalate with DNA, potentially disrupting cellular processes .
類似化合物との比較
Ethyl 4,8-dibromoquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4,8-dibromoquinoline-5-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4,8-Dibromoquinoline: Lacks the carboxylate ester group, resulting in different chemical properties and uses.
Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate: Contains a thiophene ring instead of a quinoline ring, leading to different electronic properties and applications.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine atoms and a carboxylate ester group, which contribute to its distinct reactivity and versatility in research applications.
特性
分子式 |
C12H9Br2NO2 |
|---|---|
分子量 |
359.01 g/mol |
IUPAC名 |
ethyl 4,8-dibromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)10-6-9(14)7-4-3-5-8(13)11(7)15-10/h3-6H,2H2,1H3 |
InChIキー |
DWLDRFGKTDGTGO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2Br)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















